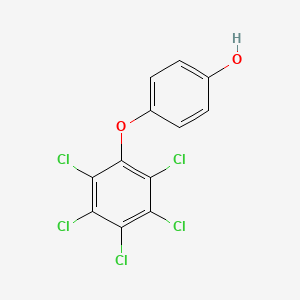![molecular formula C10H13ClO B14443927 Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride CAS No. 78293-70-6](/img/structure/B14443927.png)
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[6.1.0]nonane skeleton with a carbonyl chloride functional group at the 9th position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.1.0]non-4-ene-9-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with cycloocta-1,5-diene.
Cyclization: The cycloocta-1,5-diene undergoes a cyclization reaction to form the bicyclo[6.1.0]nonane skeleton.
Functionalization: The bicyclo[6.1.0]nonane is then functionalized at the 9th position to introduce the carbonyl chloride group.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and functionalization steps. For example, the use of rhodium-based catalysts and dichloromethane as a solvent has been reported .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.
Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Oxidizing agents like Jones reagent can be used.
Cycloaddition: Azides are commonly used in SPAAC reactions, often under mild conditions without the need for a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while SPAAC with an azide results in a triazole product.
科学的研究の応用
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride has several scientific research applications:
Chemical Biology: It is used in the synthesis of stable molecular probes for labeling biomolecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of bioorthogonal reactions.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties, such as hydrogels for cell encapsulation.
作用機序
The mechanism by which bicyclo[6.1.0]non-4-ene-9-carbonyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. Additionally, the strained bicyclic structure facilitates cycloaddition reactions, making it a valuable tool in bioorthogonal chemistry .
類似化合物との比較
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar compound with an alcohol group instead of a carbonyl chloride.
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol): Known for its use in chemical biology as a strained-alkyne scaffold.
Uniqueness
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its alcohol and acid analogues. This makes it particularly useful in synthetic chemistry for the formation of various derivatives and in bioorthogonal reactions for labeling and detection purposes.
特性
CAS番号 |
78293-70-6 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
bicyclo[6.1.0]non-4-ene-9-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-2,7-9H,3-6H2 |
InChIキー |
KXWLHRUDHOOLKX-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2C(=O)Cl)CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

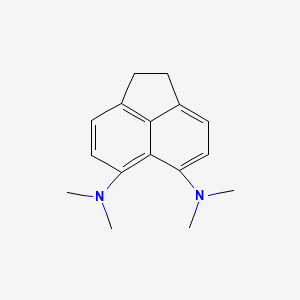
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
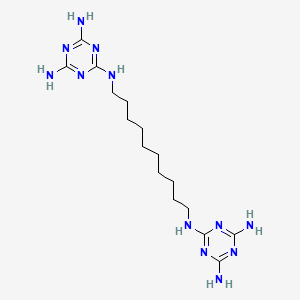

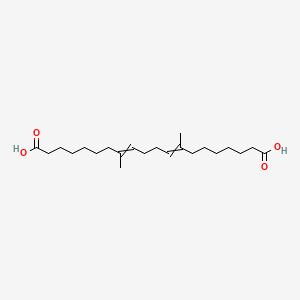
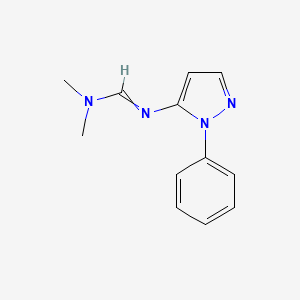
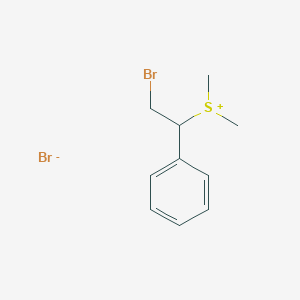
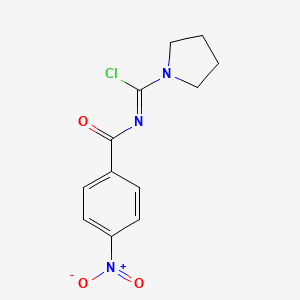

![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
